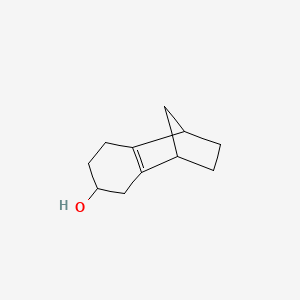
1,2,3,4,5,6,7,8-Octahydro-1,4-methanonaphthalen-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4,5,6,7,8-Octahydro-1,4-methanonaphthalen-6-ol is a chemical compound with a complex structure, often used in various scientific and industrial applications. It is known for its unique properties and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5,6,7,8-Octahydro-1,4-methanonaphthalen-6-ol typically involves multiple steps. One common method includes the Diels-Alder reaction, where a diene and a dienophile react to form a cyclohexene derivative. This intermediate is then subjected to further reactions, such as hydrogenation and hydroxylation, to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors and precise control of reaction conditions. Catalysts like aluminum chloride and phosphoric acid are commonly used to enhance the reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4,5,6,7,8-Octahydro-1,4-methanonaphthalen-6-ol undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation and nitration are common substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas for halogenation, concentrated nitric acid for nitration.
Major Products
The major products formed from these reactions include various hydroxylated, halogenated, and nitrated derivatives, which have applications in different fields.
Scientific Research Applications
1,2,3,4,5,6,7,8-Octahydro-1,4-methanonaphthalen-6-ol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1,2,3,4,5,6,7,8-Octahydro-1,4-methanonaphthalen-6-ol exerts its effects involves interactions with various molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes. The compound’s anti-inflammatory effects could be linked to the inhibition of specific enzymes and signaling pathways involved in inflammation.
Comparison with Similar Compounds
Similar Compounds
4,7-Methanoazulene, 1,2,3,4,5,6,7,8-octahydro-1,4,9,9-tetramethyl-: Known for its use in fragrances and cosmetics.
Tetramethyl acetyloctahydronaphthalenes: Commonly used as synthetic ketone fragrances.
2-Naphthalenemethanol, 1,2,3,4,4a,5,6,7-octahydro-α,α,4a,8-tetramethyl-: Utilized in various industrial applications.
Uniqueness
1,2,3,4,5,6,7,8-Octahydro-1,4-methanonaphthalen-6-ol stands out due to its unique structural features and versatile reactivity, making it a valuable compound in both research and industrial contexts.
Properties
CAS No. |
64974-68-1 |
|---|---|
Molecular Formula |
C11H16O |
Molecular Weight |
164.24 g/mol |
IUPAC Name |
tricyclo[6.2.1.02,7]undec-2(7)-en-4-ol |
InChI |
InChI=1S/C11H16O/c12-9-3-4-10-7-1-2-8(5-7)11(10)6-9/h7-9,12H,1-6H2 |
InChI Key |
PMTGNAJHZAMDIW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1C3=C2CC(CC3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(Hexyloxy)phenyl]carbamyl chloride](/img/structure/B14484323.png)
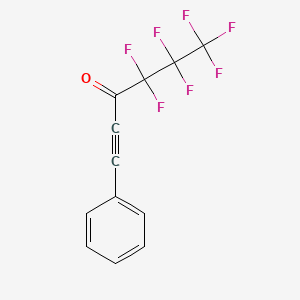

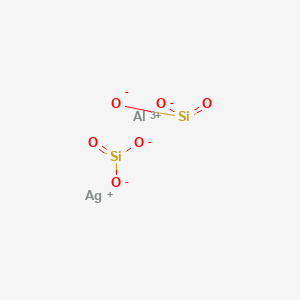
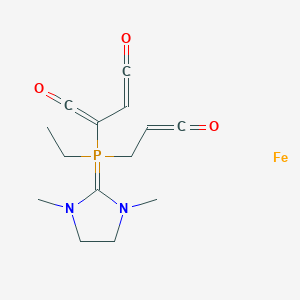
![Pyrazolo[5,1-b]quinazoline-2,9(1H,4H)-dione](/img/structure/B14484347.png)
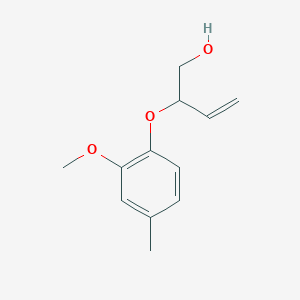
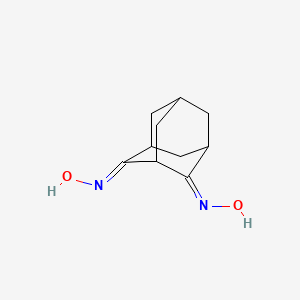

![Methyl chloro[(dichlorophosphoryl)methoxy]acetate](/img/structure/B14484379.png)
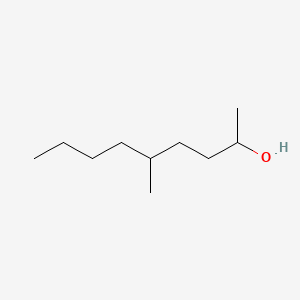
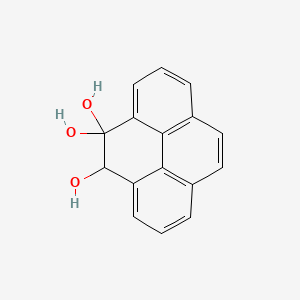
![2-[(1-Amino-1-imino-2-methylheptan-2-yl)diazenyl]-2-methylheptanimidamide;sulfuric acid](/img/structure/B14484398.png)
![2-[(2-Methoxyphenyl)methyl]-1-methylpyrrolidine](/img/structure/B14484400.png)
